molecular formula C15H23NO5 B4041714 N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid

N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid

Cat. No.: B4041714
M. Wt: 297.35 g/mol
InChI Key: LSUYXQXKYJHXKB-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid is an organic compound that belongs to the class of amines. Amines are organic compounds that contain nitrogen atoms bonded to alkyl or aryl groups. This compound is characterized by the presence of a dimethylamino group attached to an ethanamine backbone, which is further substituted with a trimethylphenoxy group. The oxalic acid component forms a salt with the amine, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine typically involves the reaction of 2-(2,3,5-trimethylphenoxy)ethanamine with dimethylamine. This reaction can be carried out under basic conditions using a suitable solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of oxalic acid to form the salt is typically done in the final stages of production to ensure the stability of the compound during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine N-oxide.

    Reduction: 2-(2,3,5-trimethylphenoxy)ethanamine.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trimethylphenoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine
  • N,N-dimethyl-2-(2,3,4-trimethylphenoxy)ethanamine
  • N,N-dimethyl-2-(2,5-dimethylphenoxy)ethanamine

Uniqueness

N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 5 on the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-10-8-11(2)12(3)13(9-10)15-7-6-14(4)5;3-1(4)2(5)6/h8-9H,6-7H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUYXQXKYJHXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCN(C)C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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